Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate
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Overview
Description
Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate is a versatile chemical compound with the molecular formula C₁₁H₁₆O₄ and a molecular weight of 212.24 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring with two ketone groups at positions 2 and 6, and an ethyl ester group at position 1. It is widely used in various fields of scientific research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate typically involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate: Different substitution pattern on the cyclohexane ring.
4,4-Dimethyl-2-cyclohexen-1-ol: Contains a hydroxyl group instead of an ester group .
These compounds share similar reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in various research and industrial contexts.
Properties
Molecular Formula |
C11H16O4 |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-4-15-10(14)9-7(12)5-11(2,3)6-8(9)13/h9H,4-6H2,1-3H3 |
InChI Key |
KJCMDWWNULGLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CC(CC1=O)(C)C |
Origin of Product |
United States |
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